molecular formula C6H9F3N2O4 B2407142 [(1S,2R)-2-Nitrocyclopropyl]methanamine;2,2,2-trifluoroacetic acid CAS No. 2378489-92-8

[(1S,2R)-2-Nitrocyclopropyl]methanamine;2,2,2-trifluoroacetic acid

Cat. No.: B2407142
CAS No.: 2378489-92-8
M. Wt: 230.143
InChI Key: CKIKLRIXMMVHFE-RFKZQXLXSA-N
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Description

[(1S,2R)-2-Nitrocyclopropyl]methanamine;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound consists of a nitrocyclopropyl group attached to a methanamine moiety, with trifluoroacetic acid as a counterion. The presence of both nitro and amine functionalities within a cyclopropyl ring makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R)-2-Nitrocyclopropyl]methanamine;2,2,2-trifluoroacetic acid typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.

    Nitration: The cyclopropyl ring is then nitrated using a nitrating agent like nitric acid or a nitrate ester under controlled conditions to introduce the nitro group.

    Amination: The nitrocyclopropyl intermediate is subsequently reacted with an amine source, such as ammonia or an amine derivative, to form the methanamine group.

    Salt Formation: Finally, the compound is treated with trifluoroacetic acid to form the desired salt.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Key considerations include the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[(1S,2R)-2-Nitrocyclopropyl]methanamine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine or hydroxylamine using reducing agents like hydrogen gas in the presence of a metal catalyst or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride are employed.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitrate compounds.

    Reduction: Formation of primary amines or hydroxylamines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

[(1S,2R)-2-Nitrocyclopropyl]methanamine;2,2,2-trifluoroacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for cyclopropyl-containing compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(1S,2R)-2-Nitrocyclopropyl]methanamine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

[(1S,2R)-2-Nitrocyclopropyl]methanamine;2,2,2-trifluoroacetic acid can be compared with other nitrocyclopropyl and methanamine derivatives:

    Similar Compounds: Nitrocyclopropane, cyclopropylamine, and trifluoroacetate salts.

    Uniqueness: The combination of nitro and amine functionalities within a cyclopropyl ring, along with the presence of trifluoroacetic acid, imparts unique reactivity and stability to the compound, distinguishing it from other similar molecules.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[(1S,2R)-2-nitrocyclopropyl]methanamine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2.C2HF3O2/c5-2-3-1-4(3)6(7)8;3-2(4,5)1(6)7/h3-4H,1-2,5H2;(H,6,7)/t3-,4+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIKLRIXMMVHFE-RFKZQXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1[N+](=O)[O-])CN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1[N+](=O)[O-])CN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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